molecular formula C9H12N2O4 B7810714 methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate

methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate

Cat. No.: B7810714
M. Wt: 212.20 g/mol
InChI Key: HEVWHYKBFFLFGJ-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate (CAS No. 1172404-67-9) is a pyrazole derivative characterized by its unique structural features, including a methoxy group and an oxopropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₉H₁₂N₂O₄
  • Molecular Weight : 212.20 g/mol
  • Structure : The compound features a five-membered pyrazole ring with two nitrogen atoms, a carboxylate group, and additional functional groups that enhance its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance, a study evaluated its efficacy against Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that the compound exhibited significant inhibitory effects on these pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has also been investigated. In vitro assays showed that this compound could effectively reduce the production of pro-inflammatory cytokines in human cell lines. This suggests that it may play a role in managing inflammatory diseases .

Anticancer Activity

In the context of cancer research, this compound has been studied for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it induces apoptosis in cancer cells, highlighting its potential as an anticancer agent. Further studies are required to elucidate the underlying mechanisms of action and to evaluate its effectiveness in vivo .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameMolecular FormulaBiological Activity
Methyl 1H-pyrazole-3-carboxylateC₅H₆N₂O₂Limited antimicrobial activity
Methyl 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylateC₁₁H₁₃N₂O₄Moderate anticancer properties
Methyl 1-(2-thienyl)-1H-pyrazole-3-carboxylateC₈H₈N₂O₄SNotable anti-inflammatory effects

The unique combination of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds .

The synthesis of this compound typically involves multi-step organic synthesis techniques. The mechanism by which this compound exerts its biological effects is still under investigation. However, initial hypotheses suggest that the methoxy and oxopropyl moieties may enhance its interaction with biological targets, such as enzymes involved in inflammatory pathways or cancer cell proliferation .

Case Studies

A notable case study involved the evaluation of this compound in animal models for its anti-inflammatory properties. The study reported a significant reduction in inflammation markers following treatment, supporting its potential therapeutic application . Another study focused on its anticancer effects, where treated tumor-bearing mice showed reduced tumor growth compared to controls, indicating promising results for future clinical applications .

Properties

IUPAC Name

methyl 1-(3-methoxy-3-oxopropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-14-8(12)4-6-11-5-3-7(10-11)9(13)15-2/h3,5H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVWHYKBFFLFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=CC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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